4-(Propargylaminocarbonyl)phenylboronic acid
Overview
Description
4-(Propargylaminocarbonyl)phenylboronic acid is a compound with the molecular formula C10H10BNO3 . It contains a total of 25 bonds, including 15 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aromatic), and 2 hydroxyl groups .
Molecular Structure Analysis
The molecule contains a total of 25 bonds. There are 15 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aromatic), and 2 hydroxyl groups .Scientific Research Applications
Synthesis and Bioconjugation : Steinmeyer & Wagenknecht (2018) discussed the use of phenylboronic acid derivatives in the postsynthetic and sequence-specific ligation chemistry of oligonucleotides, highlighting their utility in DNA modification. The study emphasized the compatibility of phenylboronic acid with Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a technique widely used in bioconjugation chemistry (Steinmeyer & Wagenknecht, 2018).
Nanotechnology and Biomedical Applications : Phenylboronic acid-decorated polymeric nanomaterials have been extensively studied for their diagnostic and therapeutic applications, as described by Lan & Guo (2019). These nanomaterials have shown promise in drug delivery systems and biosensors, leveraging the unique chemistry of phenylboronic acid to interact with various biological molecules (Lan & Guo, 2019).
Cancer Diagnostics and Therapeutics : Li & Liu (2021) explored the use of phenylboronic acid-functionalized pyrene derivatives in cancer diagnostics and therapeutics. The study demonstrated the effectiveness of these compounds in two-photon imaging and photodynamic therapy, highlighting their potential in cancer treatment (Li & Liu, 2021).
Glucose-Responsive Materials : Ma & Shi (2014) reviewed the synthesis and applications of phenylboronic acid-based glucose-responsive materials. These materials have significant potential in insulin delivery, capitalizing on the ability of phenylboronic acid to interact with glucose (Ma & Shi, 2014).
Molecular Recognition and Sensing : Dowlut & Hall (2006) demonstrated the superior ability of ortho-hydroxymethyl phenylboronic acid in complexing with model glycopyranosides. This finding opens up possibilities for designing sensors and receptors for cell-surface glycoconjugates, a crucial aspect in biological recognition processes (Dowlut & Hall, 2006).
Antiviral Therapeutics : Khanal et al. (2013) explored phenylboronic-acid-modified nanoparticles as potential antiviral therapeutics. This study provided a new approach to inhibit viral entry, especially for the Hepatitis C virus, demonstrating the therapeutic potential of these modified nanoparticles (Khanal et al., 2013).
properties
IUPAC Name |
[4-(prop-2-ynylcarbamoyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO3/c1-2-7-12-10(13)8-3-5-9(6-4-8)11(14)15/h1,3-6,14-15H,7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEKSLIZBDCTPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCC#C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681759 | |
Record name | {4-[(Prop-2-yn-1-yl)carbamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Propargylaminocarbonyl)phenylboronic acid | |
CAS RN |
874459-89-9 | |
Record name | B-[4-[(2-Propyn-1-ylamino)carbonyl]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874459-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-[(Prop-2-yn-1-yl)carbamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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